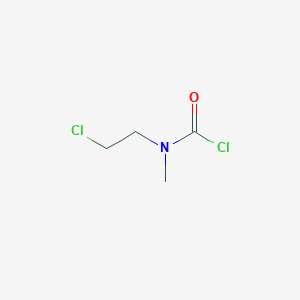

N-(2-chloroethyl)-N-methylcarbamoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-chloroethyl)-N-methylcarbamoyl chloride is a useful research compound. Its molecular formula is C4H7Cl2NO and its molecular weight is 156.01. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anti-Cancer Applications

N-(2-chloroethyl)-N-methylcarbamoyl chloride and related compounds have been studied for their potential in anti-cancer therapy. Research has shown that these compounds, particularly the 2-chloroethyl-N-nitrosoureas, are potent anti-neoplastic drugs used for years in clinical settings. They function as DNA cross-linking agents but their use is limited due to toxic side effects, notably cumulative and delayed bone marrow toxicity (Eisenbrand et al., 1988). Efforts have been made to enhance their selectivity by coupling them with carrier molecules, such as steroid hormones, to target chemotherapy more effectively.

Mutagenic Potential and Interaction with Glutathione

Studies have also focused on the mutagenic potential of these compounds. The interaction of 2-chloroethyl nitrosoureas with glutathione (GSH), a natural antioxidant in the body, has been observed. This interaction can influence the mutagenic activity and cytotoxicity of the compounds, making it a significant area of study (Stahl et al., 1988).

Chemical Synthesis and Applications

In the realm of chemical synthesis, this compound has been studied for its role in the development of various chemical compounds. For example, research has been conducted on the synthesis pathways of vinylisocyanate using N-1-chloroethylcarbamoyl chloride (König, 1990). Additionally, its role in the synthesis of N-Methoxy-N-methylamides from carboxylic acids has been explored, showcasing its utility in broader chemical applications (Lee & Park, 2002).

Role in Plant Growth and Development

Interestingly, derivatives of (2-chloroethyl) trimethylammonium chloride have been studied for their impact on the growth of plants like wheat. These studies reveal the compound's potential in influencing plant growth, suggesting applications in agricultural sciences (Tolbert, 1960).

Safety and Hazards

The safety data sheet for a related compound, “2-Dimethylaminoethyl chloride hydrochloride”, indicates that it is harmful if swallowed, toxic in contact with skin, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing dust/fume/gas/mist/vapors/spray .

Mécanisme D'action

Target of Action

N-(2-chloroethyl)-N-methylcarbamoyl chloride, similar to other alkylating agents, primarily targets DNA . It binds to the N7 nitrogen on the DNA base guanine , which plays a crucial role in the structure of DNA and RNA and is involved in protein synthesis and cell division.

Mode of Action

The compound interacts with its target through a process known as alkylation . Alkylation involves the transfer of an alkyl group from the alkylating agent to its target. In this case, this compound forms a covalent bond with the guanine base of DNA . This interaction leads to DNA cross-linking , which prevents the DNA from uncoiling and separating, thereby inhibiting DNA replication and transcription .

Biochemical Pathways

The compound’s action affects the DNA replication pathway . By cross-linking DNA strands, it disrupts the normal function of DNA polymerase, an enzyme that synthesizes new strands of DNA during replication . This disruption prevents the cell from replicating its DNA and dividing, leading to cell death . The compound may also induce the formation of DNA adducts and various other metabolites .

Pharmacokinetics

Similar compounds are known to have good absorption and distribution profiles, allowing them to reach their target sites effectively . The compound’s molecular weight (144.04 g/mol ) suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, as smaller molecules tend to be more readily absorbed and distributed in the body .

Result of Action

The primary result of the compound’s action is cell death . By inhibiting DNA replication and transcription, the compound prevents cells from dividing and functioning normally, leading to cell death . This makes this compound potentially useful in treating conditions characterized by rapid cell division, such as cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances in the environment

Analyse Biochimique

Biochemical Properties

Similar compounds, such as N-(2-chloroethyl)-N-nitrosoureas, have been shown to release nitric oxide (NO), which may be a viable mechanistic pathway for their activity

Cellular Effects

Similar compounds, such as nitrogen mustards, are known to be cytotoxic and have been used as chemotherapeutic agents for the treatment of cancer . They may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds, such as nitrogen mustards, are known to form cyclic ammonium ions by intramolecular displacement of the chloride by the amine nitrogen . This group then alkylates DNA once it is attacked by the N-7 nucleophilic center on the guanine base .

Temporal Effects in Laboratory Settings

It is known that the compound is a powder form and has a melting point of 205-208 °C .

Dosage Effects in Animal Models

The LD50 for oral intake in rats is 238 mg/kg, and for skin contact in rabbits, it is 290 mg/kg .

Propriétés

IUPAC Name |

N-(2-chloroethyl)-N-methylcarbamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl2NO/c1-7(3-2-5)4(6)8/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQVQCNTYAISRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCl)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B3003178.png)

![3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003180.png)

![2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B3003181.png)

![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3003187.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B3003188.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3003192.png)

![3-Bromoimidazo[1,5-a]pyrimidine](/img/structure/B3003193.png)

![[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B3003195.png)